molecular formula C8H16<br>CH3(CH2)5CH=CH2<br>C8H16 B094956 1-Octene CAS No. 111-66-0

1-Octene

Cat. No.: B094956
CAS No.: 111-66-0
M. Wt: 112.21 g/mol
InChI Key: KWKAKUADMBZCLK-UHFFFAOYSA-N
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Description

1-Octene is an organic compound with the chemical formula C8H16 . It is classified as an alpha-olefin, meaning that the double bond is located at the alpha (primary) position. This positioning endows this compound with higher reactivity and useful chemical properties. It is a colorless liquid and one of the important linear alpha olefins in the industry .

Preparation Methods

1-Octene is commonly manufactured by two main routes: oligomerization of ethylene and Fischer–Tropsch synthesis followed by purification . Another route involves the dehydration of alcohols .

    Oligomerization of Ethylene: This process involves the polymerization of ethylene to produce a mixture of alpha-olefins, including this compound. The process can be catalyzed by various catalysts, including chromium-based catalysts.

    Fischer–Tropsch Synthesis: This method involves the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, followed by the purification of this compound from the resulting mixture.

    Dehydration of Alcohols: This involves the removal of water from alcohols to produce alkenes, including this compound.

Scientific Research Applications

Chemical Properties and Production

1-Octene (C8H16) is characterized by its double bond at the terminal position, which enhances its reactivity compared to other alkenes. It is primarily produced through the oligomerization of ethylene and Fischer-Tropsch synthesis, with various commercial processes available for its isolation and purification .

Major Applications

This compound's applications can be categorized into several key areas:

Polymer Production

  • Comonomer in Polyethylene : this compound is predominantly used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The addition of this compound modifies the density and enhances the mechanical properties of these polymers. Typically, it accounts for about 2-4% in HDPE and 8-10% in LLDPE production .
Polymer TypeComonomer Concentration
HDPE2-4%
LLDPE8-10%
  • Copolymers : Recent studies have demonstrated the feasibility of producing high molecular weight alternating copolymers using this compound. These copolymers exhibit enhanced properties suitable for various applications .

Surfactants and Detergents

  • Linear Alkyl Benzene Sulfonates : this compound can be converted into linear alkyl benzene sulfonates, which are widely used as surfactants in household cleaning products, including dishwashing liquids and laundry detergents .

Lubricants

  • Plasticizer Alcohols : The compound is also utilized in the synthesis of plasticizer alcohols and polyol esters, which serve as base fluids for jet engine lubricants and refrigeration oils. These products are characterized by their stability across a wide temperature range .

Specialty Chemicals

  • Oxo Synthesis : In oxo synthesis (hydroformylation), this compound is converted into nonanal (C9 aldehyde), which can further be oxidized to nonanoic acid or hydrogenated to produce 1-nonanol, a valuable plasticizer .
  • Epoxides and Alkyl Silanes : The compound serves as a precursor for various specialty chemicals, including epoxides, alkyl silanes, and metal alkyls, which find applications in diverse fields such as coatings and adhesives .

Case Study 1: Oligomerization for Fuel Improvement

A study conducted at the University of Barcelona evaluated the oligomerization of this compound using macroreticular ion-exchange resins as catalysts. The results indicated a conversion rate approaching completion with high selectivity towards dimers after specific reaction conditions were met (373 K and 2 MPa)【2】.

Case Study 2: Copolymerization with Maleic Anhydride

Research demonstrated that copolymerizing this compound with maleic anhydride resulted in an alternating copolymer structure with significant potential for industrial applications. The copolymer contained approximately equal molar amounts of both components, showcasing the versatility of this compound in polymer chemistry【5】.

Comparison with Similar Compounds

1-Octene is part of a family of alkenes, which includes other compounds with similar structures but different chain lengths. Some similar compounds include:

    1-Hexene (C6H12): Similar to this compound but with a shorter carbon chain.

    1-Heptene (C7H14): Another alpha-olefin with one less carbon atom than this compound.

    1-Nonene (C9H18): An alpha-olefin with one more carbon atom than this compound.

This compound’s unique position in the alpha-olefin series makes it particularly valuable for specific industrial applications, such as the production of high-performance polyethylene resins.

Biological Activity

1-Octene, a linear alkene with the molecular formula C₈H₁₄, is primarily utilized in industrial applications, including the production of detergents and as a comonomer in polyethylene synthesis. However, its biological activity, particularly in the context of antimicrobial properties and biosynthesis pathways, has garnered attention in recent research. This article explores the biological activity of this compound and its derivative 1-octen-3-ol, focusing on their antimicrobial effects, biosynthetic pathways, and potential applications.

Overview

1-Octen-3-ol, a derivative of this compound, exhibits significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated that 1-octen-3-ol can inhibit the growth of food-related bacteria and pathogenic fungi effectively.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-octen-3-ol against five common food-related bacteria and two pathogenic fungi. The results indicated that:

  • Inhibition Concentration : At a concentration of 4.0 mg/mL, 1-octen-3-ol completely inhibited the growth of tested pathogenic fungi.
  • Minimum Inhibitory Concentration (MIC) : The MIC for Gram-positive bacteria was found to be 1 mg/mL, while for Gram-negative bacteria it was 2 mg/mL. This suggests that Gram-positive bacteria are more susceptible to 1-octen-3-ol than Gram-negative bacteria due to structural differences in their cell membranes .

Table: MIC and MBC Values for 1-Octen-3-ol

Bacterial TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Gram-positive1 mg/mL4 mg/mL
Gram-negative2 mg/mL8 mg/mL

The study also highlighted that the presence of hydroxyl groups in 1-octen-3-ol plays a crucial role in its antibacterial activity, as its counterpart, 1-octen-3-one, showed significantly lower antimicrobial effects .

Enzymatic Pathways

Research has elucidated the biosynthetic pathway for producing 1-octen-3-ol from linoleic acid in certain fungi. The process involves several enzymatic steps:

  • Lipoxygenase Action : Linoleic acid is first oxidized by lipoxygenase to form hydroperoxides.
  • Cleavage : These hydroperoxides are then cleaved by hydroperoxide lyase to produce intermediates such as 1-octen-3-one.
  • Reduction : Finally, oxidoreductases reduce these intermediates to yield 1-octen-3-ol .

Case Study: Fungal Biosynthesis

In a study involving Agaricus bisporus (button mushrooms), researchers identified specific genes responsible for this biosynthetic pathway. The findings indicated that the protein extracts from these mushrooms could effectively convert linoleic acid into 1-octen-3-ol under controlled conditions .

Q & A

Q. Basic: What are the primary synthetic routes for 1-octene, and how do experimental conditions influence product purity?

Answer:
this compound is synthesized via two dominant industrial methods: ethylene oligomerization and Fischer-Tropsch synthesis followed by purification . Ethylene oligomerization employs catalysts (e.g., Ziegler-Natta or metallocene systems) to selectively produce α-olefins. The choice of catalyst and reaction temperature critically affects regioselectivity and minimizes by-products like branched isomers. For example, higher temperatures (>120°C) may favor β-hydride elimination, reducing this compound yield . In Fischer-Tropsch synthesis, this compound is isolated from complex hydrocarbon mixtures via fractional distillation, requiring precise control of boiling points and solvent extraction . Researchers must validate purity using gas chromatography (GC) and nuclear magnetic resonance (NMR) to detect isomers (e.g., 2-octene) or contaminants .

Q. Basic: How can researchers ensure reproducibility in this compound characterization studies?

Answer:
Reproducibility hinges on:

  • Standardized analytical protocols : Use GC with flame ionization detection (FID) for quantitative analysis (retention time: ~8–10 min for this compound under nonpolar column conditions) .
  • Reference materials : Calibrate instruments with certified this compound standards (>99.5% purity) to mitigate batch-to-batch variability .
  • Detailed reporting : Document solvent selection (e.g., hexane vs. toluene), column specifications, and temperature gradients in chromatographic methods . For NMR, specify solvent (CDCl₃) and integration ratios for vinyl protons (δ 4.9–5.1 ppm) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
this compound poses inhalation and dermal risks. Key precautions include:

  • Ventilation : Use fume hoods to maintain airborne concentrations below OSHA’s permissible exposure limit (PEL: 100 ppm) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent defatting of skin .
  • Toxicity data : Acute LD₅₀ (rat, oral) is >10,000 mg/kg, but LC₅₀ (rat, inhalation) is 40.2 mg/L over 4 hours, emphasizing vapor control . Store this compound under nitrogen to inhibit peroxide formation.

Q. Advanced: How do stereochemical outcomes in this compound-based reactions (e.g., hydrosilylation) vary with catalyst design?

Answer:
Catalysts like platinum(II) diene complexes (e.g., Karstedt’s catalyst) influence regioselectivity and stereochemistry in hydrosilylation. For example, in reactions with triethoxysilane, this compound yields anti-Markovnikov adducts (>90% selectivity) due to electronic effects of platinum ligands . Stereochemical control is achieved by modifying ligand steric bulk: bulky ligands (e.g., diphosphines) reduce isomerization of this compound to internal alkenes during catalysis . Researchers should monitor reaction progress via GC-MS and compare product distributions against computational models (DFT studies) to validate mechanistic hypotheses.

Q. Advanced: What methodological challenges arise when analyzing conflicting data on this compound’s environmental persistence?

Answer:
Discrepancies in bioaccumulation (BCF: 1.259) and degradation studies often stem from:

  • Experimental design : Static vs. flow-through aquatic systems yield varying BCF values due to differences in octanol-water partitioning .
  • Analytical sensitivity : Low-resolution mass spectrometry may misidentify degradation by-products (e.g., epoxides or diols) .
  • Matrix effects : Soil organic matter content alters this compound’s mobility, complicating extrapolation across ecosystems . To resolve contradictions, employ isotope-labeled this compound (¹³C) in fate studies and validate findings with QSAR models .

Q. Advanced: How does this compound’s copolymer composition affect polyethylene (PE) mechanical properties?

Answer:
In linear low-density polyethylene (LLDPE), this compound content (8–10 wt%) enhances crystallinity and tensile strength by introducing short-chain branching . Methodological considerations:

  • Polymerization kinetics : Use gel permeation chromatography (GPC) to correlate comonomer incorporation with molecular weight distribution .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals melting point depression (~120°C for LLDPE vs. ~135°C for HDPE) due to branching .
  • Controlled experiments : Compare this compound with 1-hexene copolymers to isolate branching effects on environmental stress crack resistance (ESCR) .

Q. Advanced: What strategies mitigate regiochemical ambiguities in this compound functionalization reactions?

Answer:
Regioselectivity challenges in reactions like epoxidation or hydroformylation are addressed through:

  • Catalyst tuning : Rhodium complexes with bidentate ligands (e.g., BIPHEPHOS) favor linear aldehyde formation (>95%) in hydroformylation .
  • Computational guidance : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways .
  • Isotopic labeling : Track ¹³C-labeled this compound in Shapiro reactions to confirm β-hydrogen abstraction mechanisms .

Q. Advanced: How can researchers design experiments to evaluate this compound’s role in emerging catalytic cycles?

Answer:
For novel applications (e.g., asymmetric catalysis):

  • High-throughput screening : Test this compound reactivity across diverse catalyst libraries (e.g., Grubbs’ metathesis catalysts) .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. protiated this compound to elucidate rate-determining steps .
  • In situ spectroscopy : Use FTIR or Raman to monitor intermediate formation during Heck coupling or olefin polymerization .

Properties

IUPAC Name

oct-1-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3
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InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC=C
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Molecular Formula

C8H16, Array
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Related CAS

26746-84-9, 25068-25-1, 18602-27-2
Record name 1-Octene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID6025804
Record name 1-Octene
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Molecular Weight

112.21 g/mol
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Physical Description

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma
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Boiling Point

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C
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Flash Point

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c.
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Solubility

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol)
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722
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Vapor Density

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2
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Color/Form

Colorless liquid

CAS No.

111-66-0, 25377-83-7, 68527-00-4
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Melting Point

-151 °F (USCG, 1999), -101.7 °C, -102 °C
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Synthesis routes and methods I

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Name
Palmitoleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Palmitoleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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